molecular formula C10H7Cl2N3O2 B3334739 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole CAS No. 1002243-75-5

4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

Cat. No. B3334739
CAS RN: 1002243-75-5
M. Wt: 272.08 g/mol
InChI Key: ZMMHJENKFLBBRN-UHFFFAOYSA-N
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Description

4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal effects by inhibiting the synthesis of bacterial and fungal cell walls. It is also believed that 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole may exert its antitumor effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole has been shown to have both biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains. It has also been shown to induce apoptosis in cancer cells. Additionally, 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole in lab experiments is its unique chemical properties. This compound has been shown to have antibacterial, antifungal, and antitumor properties, making it useful for a wide range of studies. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole and to follow proper safety protocols.

Future Directions

There are many potential future directions for the study of 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole. One direction is the further exploration of its potential therapeutic applications. This compound has been shown to have antibacterial, antifungal, and antitumor properties, as well as neuroprotective effects. Further studies may reveal additional therapeutic applications for this compound. Another direction is the synthesis of new compounds based on 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole. This compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications, and further research in this area may yield new compounds with even greater therapeutic potential.

Scientific Research Applications

4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole has been widely studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, 4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-3-1-7(2-4-8)5-14-6-9(12)10(13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMHJENKFLBBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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